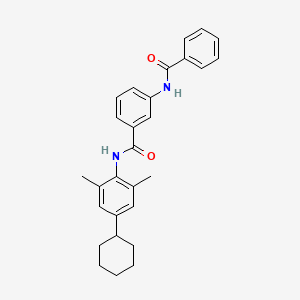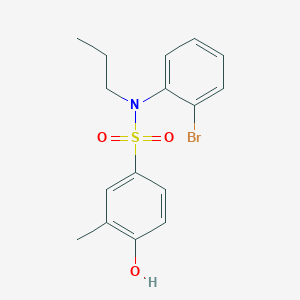![molecular formula C20H15N3OS B14194312 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 918879-22-8](/img/structure/B14194312.png)
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Méthodes De Préparation
The synthesis of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzamide with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization to enhance yield and efficiency .
Analyse Des Réactions Chimiques
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.
Applications De Recherche Scientifique
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound has shown promise in the treatment of diseases such as tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By binding to these enzymes, the compound disrupts the normal functioning of the cells, leading to cell death .
In cancer cells, the compound induces apoptosis (programmed cell death) by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at specific checkpoints .
Comparaison Avec Des Composés Similaires
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, this compound is structurally similar but lacks the additional phenyl and amide groups.
6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl: This derivative has shown potential as an antibacterial and antifungal agent, with a different substitution pattern on the benzothiazole ring.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have been studied for their antibacterial activity and have shown promising results against various bacterial strains.
Propriétés
Numéro CAS |
918879-22-8 |
|---|---|
Formule moléculaire |
C20H15N3OS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,21H2,(H,22,24) |
Clé InChI |
FMZKGGIVLHZRFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)





![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
